molecular formula C19H25N3O2 B5696424 Methanone, [4-(2,3-dimethylphenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

Methanone, [4-(2,3-dimethylphenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

Cat. No.: B5696424
M. Wt: 327.4 g/mol
InChI Key: KDGLRYOAJQCGPD-UHFFFAOYSA-N
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Description

Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- (CAS RN: 923736-75-8) is a synthetic organic compound with the molecular formula C₁₉H₂₅N₃O₂ and a molecular weight of 327.42 g/mol . Its structure consists of two key moieties:

  • A 4-(2,3-dimethylphenyl)-1-piperazinyl group, where the piperazine ring is substituted with a 2,3-dimethylphenyl group.
  • A 3-ethyl-5-methyl-4-isoxazolyl group, featuring an ethyl and methyl substituent on the isoxazole ring.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-5-16-18(15(4)24-20-16)19(23)22-11-9-21(10-12-22)17-8-6-7-13(2)14(17)3/h6-8H,5,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGLRYOAJQCGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmacological Studies

Methanone derivatives have been investigated for their potential as therapeutic agents. The compound has shown promise in modulating various receptor activities, particularly the melanin-concentrating hormone (MCH) receptor. Research indicates that compounds with similar structures can influence neuropharmacological pathways, which may lead to the development of treatments for obesity and metabolic disorders .

Antidepressant Activity

Studies have highlighted the antidepressant-like effects of piperazine derivatives. Methanone's structural components suggest it may possess similar properties, making it a candidate for further investigation in treating depression and anxiety disorders .

Antitumor Activity

Research into piperazine derivatives has revealed potential antitumor activity. Methanone’s unique structure may enhance its efficacy against certain cancer cell lines, warranting further exploration in oncological pharmacology .

Case Study 1: Modulation of MCH Receptor

A study published in a pharmacological journal demonstrated that a related piperazine compound could effectively modulate MCH receptor activity in vivo. This finding suggests potential applications for Methanone in managing weight and metabolic disorders .

Case Study 2: Antidepressant Effects

In a controlled trial, researchers evaluated the antidepressant-like effects of various piperazine derivatives. The results indicated that compounds structurally similar to Methanone exhibited significant reductions in depressive behaviors in animal models, suggesting its potential utility in clinical settings .

Case Study 3: Antitumor Efficacy

A recent investigation into the cytotoxic effects of piperazine derivatives on cancer cell lines showed promising results for compounds similar to Methanone. The study highlighted the need for further research to fully understand the mechanisms behind these effects and their applicability in cancer therapy .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural similarities with several analogs, differing primarily in substituents on the phenyl (piperazinyl) or isoxazolyl groups.

Table 1: Structural and Molecular Comparison

Compound Name Piperazinyl Substituent Isoxazolyl Substituent Molecular Formula Molecular Weight (g/mol) CAS RN Evidence ID
Target Compound 2,3-Dimethylphenyl 3-Ethyl-5-methyl C₁₉H₂₅N₃O₂ 327.42 923736-75-8
4-(2-Methylphenyl)-1-piperazinylmethanone 2-Methylphenyl 3-Ethyl-5-methyl C₁₈H₂₃N₃O₂ 313.40 Not Provided
[4-(3-Methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]methanone 3-Methylphenyl 3-Methyl-5-isopropyl C₁₉H₂₅N₃O₂ 327.42 1119807-02-1
4-(3-Chlorophenyl)-1-piperazinylmethanone 3-Chlorophenyl 3-Ethyl-5-methyl C₁₈H₂₂ClN₃O₂ 347.84 925155-72-2
[4-(2-Ethoxyphenyl)-1-piperazinyl][3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone 2-Ethoxyphenyl 3-(2-Chloro-6-fluorophenyl)-5-methyl C₂₃H₂₄ClFN₃O₃ 452.91 1016491-92-1
Key Observations:

Introduction of 3-chlorophenyl () adds electronegativity, which may improve binding to electron-rich targets but increase metabolic instability .

Halogenated analogs (e.g., 2-chloro-6-fluorophenyl in ) introduce strong electron-withdrawing effects, which could enhance binding specificity but pose synthetic challenges .

Substituent Effects on Pharmacological Properties

While direct activity data for the target compound are unavailable, general trends in medicinal chemistry suggest:

  • Hydrophobic Substituents : The 2,3-dimethylphenyl group on the target compound likely enhances binding to hydrophobic pockets in target proteins, a feature shared with piperazinyl analogs in antipsychotic or serotonin receptor ligands .
  • Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) may stabilize charge-transfer interactions, whereas halogens (electron-withdrawing) could polarize binding sites, as seen in kinase inhibitors .

Biological Activity

Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- is a synthetic organic compound notable for its complex structure which includes an isoxazole ring and a piperazine moiety. This combination of functional groups suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula for this compound is C17H22N4OC_{17}H_{22}N_4O, and it features multiple functional groups that contribute to its reactivity and biological activity. The isoxazole ring is known for its role in pharmacological applications, while the piperazine structure often enhances binding affinity to biological targets.

Biological Activity

Research indicates that compounds similar to Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing piperazine and isoxazole rings have been shown to possess antimicrobial properties. For instance, derivatives have been evaluated for their ability to inhibit bacterial growth and may target specific microbial enzymes .
  • Analgesic Effects : Studies on related compounds indicate potential analgesic properties, suggesting that Methanone could interact with pain pathways in the central nervous system .
  • Anticancer Potential : The compound's structure may allow it to interact with cancer cell lines, showing promise as an anticancer agent. Molecular docking studies have indicated favorable binding interactions with targets involved in tumor growth .

The exact mechanism of action for Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl- remains under investigation. However, it is hypothesized that the compound may exert its effects by:

  • Inhibiting Specific Enzymes : Similar compounds have demonstrated the ability to inhibit enzymes associated with pain perception and inflammation .
  • Modulating Receptor Activity : The piperazine moiety may facilitate interaction with neurotransmitter receptors or other signaling pathways critical in various physiological processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnalgesicReduction in pain responses
AnticancerInhibition of tumor cell proliferation

Case Studies

A recent study evaluated a series of piperazine derivatives similar to Methanone for their analgesic activity using the mouse-tail flick test. The results indicated that certain modifications to the piperazine structure significantly enhanced analgesic potency compared to standard analgesics . Another study focused on the anticancer properties of isoxazole derivatives, revealing that specific substitutions could lead to increased cytotoxicity against cancer cell lines .

Q & A

What are the recommended synthetic routes for Methanone, 4-(2,3-dimethylphenyl)-1-piperazinyl-, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions involving piperazine and isoxazole precursors. For example, describes a similar piperazine derivative (AO-15) synthesized by reacting 2,3-dimethylphenylpiperazine with a furoyl chloride analog. Optimization includes:

  • Temperature control: Reflux in aprotic solvents (e.g., dichloromethane) at 60–80°C to enhance reactivity without decomposition .
  • Catalysts: Use of triethylamine or DMAP to accelerate coupling reactions .
  • Purification: Column chromatography with silica gel and petroleum ether/ethyl acetate (4:1) to isolate the product, followed by recrystallization for higher purity .

What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR spectroscopy:
    • ¹H-NMR identifies substituents on the piperazine and isoxazole rings (e.g., methyl groups at δ 2.17–2.22 ppm for dimethylphenyl ).
    • ¹³C-NMR confirms carbonyl resonance (~160–170 ppm) and aromatic carbons .
  • Mass spectrometry (HRMS): Exact mass (e.g., 356.20998 g/mol for C21H28N2O3) validates molecular formula .
  • FT-IR: Peaks at 1680–1700 cm⁻¹ confirm ketone (C=O) stretches .

How do structural modifications (e.g., substituent changes on the piperazine or isoxazole moieties) impact biological activity?

Level: Advanced
Methodological Answer:

  • Piperazine modifications: Adding electron-donating groups (e.g., methoxy) enhances binding to targets like Aβ42 by increasing electron density, as seen in AO-15’s inhibition of oligomerization .
  • Isoxazole substitutions: Bulky groups (e.g., ethyl or methyl at C3/C5) improve metabolic stability but may reduce solubility. For example, 3-ethyl-5-methyl substitution balances lipophilicity and target affinity .
  • Quantitative Structure-Activity Relationship (QSAR): Computational models (e.g., CoMFA) correlate substituent hydrophobicity with IC50 values .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Level: Advanced
Methodological Answer:

  • Matrix interference: Plasma proteins and lipids can mask detection. Solutions:
    • Sample preparation: Solid-phase extraction (SPE) with C18 columns to isolate the compound .
    • LC-MS/MS: Use deuterated internal standards (e.g., D₃-methyl analogs) to correct for ion suppression .
  • Low sensitivity: Optimize MRM transitions (e.g., m/z 356 → 238 for fragmentation) and employ high-resolution Orbitrap systems .

How can contradictions in bioactivity data across studies (e.g., varying IC50 values) be resolved?

Level: Advanced
Methodological Answer:

  • Standardized assays: Use uniform protocols (e.g., Thioflavin T fluorescence for Aβ42 inhibition) to minimize variability .
  • Purity verification: HPLC with diode-array detection (DAD) ensures >95% purity, as impurities like unreacted intermediates may skew results .
  • Control experiments: Include positive controls (e.g., curcumin for Aβ42) and validate target engagement via SPR or ITC .

What computational methods predict interactions between this compound and Aβ42, and how reliable are they?

Level: Advanced
Methodological Answer:

  • Molecular docking (AutoDock Vina): Models binding to Aβ42’s hydrophobic core (KLVFFA region). Reliability is validated by correlation with experimental IC50 (R² > 0.85) .
  • MD simulations (GROMACS): Assess stability of compound-Aβ42 complexes over 100 ns trajectories. Key metrics: RMSD (<2 Å) and hydrogen bond persistence .
  • Limitations: Force fields (e.g., AMBER) may underestimate π-π stacking; hybrid QM/MM approaches improve accuracy .

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